molecular formula C11H12F2O3 B13669647 Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B13669647
M. Wt: 230.21 g/mol
InChI Key: QEESKOZGQHOGRG-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate (CAS: 1340306-72-0) is a fluorinated aromatic ester featuring a hydroxy group at the β-position of the propanoate backbone. Its molecular formula is C₁₁H₁₀F₂O₃, with a molecular weight of 228.19 g/mol. The compound is characterized by a 2,3-difluorophenyl substituent, which introduces electronic and steric effects critical to its reactivity and applications. Analytical techniques such as NMR, HPLC, and LC-MS are employed for its identification and purity assessment .

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. The hydroxy group enables further functionalization, while fluorine atoms enhance metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3

InChI Key

QEESKOZGQHOGRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Preparation Methods

Hydroxyalkoxycarbonylation of Difluorophenyl Substituted Alkenes

One of the most effective methods for synthesizing β-substituted β-hydroxy esters such as Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate involves the hydroxyalkoxycarbonylation of alkenes substituted with difluorophenyl groups. This method typically employs a photocatalytic system with a transition metal catalyst, zinc triflate as a Lewis acid co-catalyst, and water as a nucleophile under mild conditions.

Typical reaction conditions:

  • Catalyst: Iridium tris(2-phenylpyridine) [Ir(ppy)3], 2 mol%
  • Lewis acid: Zinc triflate Zn(OTf)2, 20 mol%
  • Solvent: Dry acetone
  • Nucleophile: Water (10 equiv)
  • Light source: Blue LEDs
  • Temperature: 20 °C
  • Reaction time: 48 hours
  • Atmosphere: Nitrogen (glove box setup)

The reaction proceeds via photoredox catalysis, where the alkene is activated and undergoes nucleophilic addition of water, followed by carbonylation to yield the hydroxy ester product. The process is highly selective and allows for the incorporation of various difluorophenyl substituents.

Purification: The crude product is typically purified by flash chromatography using a petroleum ether/ethyl acetate (PE/EA) solvent system in ratios like 6:1 to afford the pure hydroxy ester as a colorless oil or solid.

Example yields and characterization data:

Compound Yield (%) Physical State Key NMR Signals (1H, CDCl3) HRMS (ESI) Found (m/z) HRMS (ESI) Calculated (m/z)
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate 57% Colorless oil δ 5.08 (t, 1H, OH), 4.19 (q, 2H, CH2), 1.27 (t, 3H, CH3) 245.1163 245.1154

Note: The 2,3-difluorophenyl analogue is expected to have similar spectral characteristics with slight shifts due to fluorine positioning.

Aldol Addition of Ethyl Diazoacetate to Difluorophenyl Aldehydes

An alternative and efficient synthetic route involves the aldol addition of ethyl diazoacetate to aromatic aldehydes bearing difluorophenyl substituents, catalyzed by magnesium iodide etherate (MgI2·(Et2O)n) and diisopropylethylamine (DIPEA) in dichloromethane (CH2Cl2).

Key features of this method:

  • Mild reaction conditions at room temperature under atmospheric pressure.
  • Avoids use of strong bases or harsh conditions.
  • High yields of α-diazo-β-hydroxy esters, which can be converted to hydroxy esters by further transformations.
  • The iodide counterion and non-coordinating solvent (CH2Cl2) are critical for the reaction efficiency.

Optimized reaction parameters:

Entry MgI2·(Et2O)n (mol%) DIPEA (mol%) Solvent Time (h) Yield (%)
1 15 200 CH2Cl2 8 16
4 60 200 CH2Cl2 3 59
7 100 200 CH2Cl2 3 92

(Table adapted from)

The reaction mechanism involves nucleophilic attack of the diazo compound on the aldehyde, promoted by MgI2 coordination, leading to the formation of the hydroxy ester intermediate.

Esterification of 3-(2,3-Difluorophenyl)-3-hydroxypropanoic Acid

In some synthetic routes, the target compound is prepared by esterification of the corresponding hydroxy acid with ethanol under acidic catalysis.

  • Acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux in ethanol for several hours.
  • Workup: Removal of excess ethanol, neutralization, and purification by extraction and chromatography.

This classical method is straightforward but may require careful control to avoid side reactions such as dehydration or polymerization.

Comparative Analysis of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Advantages Limitations
Hydroxyalkoxycarbonylation with Ir(ppy)3 and Zn(OTf)2 Ir(ppy)3 (2 mol%), Zn(OTf)2 (20 mol%), water, acetone, blue LEDs 20 °C, 48 h, inert atmosphere Mild, selective, good yields, applicable to various difluorophenyl alkenes Requires photoredox setup, longer reaction time
Aldol addition with MgI2 etherate and DIPEA MgI2·(Et2O)n (60-100 mol%), DIPEA (200 mol%), CH2Cl2 Room temp, 3-8 h, atmospheric High yields, mild conditions, no strong bases Requires diazo compound, careful handling of reagents
Acid-catalyzed esterification 3-(2,3-difluorophenyl)-3-hydroxypropanoic acid, ethanol, H2SO4 Reflux, several hours Simple, classical method Possible side reactions, longer purification

Detailed Experimental Example: Photocatalytic Hydroxyalkoxycarbonylation

Procedure:

  • In a glove box under nitrogen, add substrate alkene (0.2 mmol), alkyl N-phthalimidoyl oxalate (0.4 mmol), water (2.0 mmol), and Zn(OTf)2 (0.04 mmol) to a solution of Ir(ppy)3 (2 mol%) in dry acetone (4 mL).

  • Stir the heterogeneous mixture at 20 °C under blue LED irradiation for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography using petroleum ether/ethyl acetate (6:1) to afford this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium amide in liquid ammonia.

Major Products Formed:

    Oxidation: 3-(2,3-difluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanol.

    Substitution: 3-(2,3-diaminophenyl)-3-hydroxypropanoate (example for amine substitution).

Scientific Research Applications

Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoate moiety can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine Position and Functional Groups

Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate
  • Structure : Features a 3,5-difluorophenyl group and a keto (oxo) group at the β-position.
  • Molecular Weight : 214.17 g/mol.
  • Key Differences :
    • The oxo group increases electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxy-containing target compound.
    • The 3,5-difluoro substitution pattern may reduce steric hindrance compared to 2,3-difluoro, influencing interactions in chiral synthesis .
  • Applications : Widely used in synthesizing fluorinated heterocycles for anticancer and antiviral agents .
Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate
  • Structure : 2-fluorophenyl substituent with a β-keto group (CAS: 2881-63-2).
  • Molecular Weight : 208.18 g/mol.
  • Key Differences :
    • Single fluorine atom reduces electronic effects, leading to lower metabolic stability in drug candidates.
    • The absence of a hydroxy group limits its utility in stepwise functionalization reactions .
  • Applications: Primarily used in organic synthesis for non-pharmaceutical applications, such as agrochemical precursors .

Halogen Substitution: Chlorine vs. Fluorine

Ethyl 3-(3,5-Dichlorophenyl)-3-Oxopropanoate (CAS: 172168-01-3)
  • Structure : 3,5-dichlorophenyl group with a β-oxo functional group.
  • Molecular Weight : 259.09 g/mol.
  • Key Differences :
    • Chlorine atoms are bulkier and less electronegative than fluorine, reducing bioavailability but enhancing thermal stability.
    • The oxo group facilitates condensation reactions, similar to fluorinated analogs, but with distinct electronic effects .
  • Applications : Used in agrochemical research for pesticide development .
Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-Oxopropanoate
  • Structure : Mixed chloro-trifluorophenyl substitution.
  • Key Differences :
    • Combines electron-withdrawing effects of fluorine and chlorine, creating a highly electrophilic intermediate.
    • The trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Non-Halogenated Analogs

Ethyl 3-(2,3-Dimethylphenyl)-3-Hydroxypropanoate (CAS: 1249759-39-4)
  • Structure : 2,3-dimethylphenyl substituent with a β-hydroxy group.
  • Molecular Weight : 222.28 g/mol.
  • Key Differences: Methyl groups donate electron density, reducing acidity of the hydroxy group compared to fluorinated analogs. Limited use in pharmaceuticals due to lower metabolic stability .
Ethyl 3-Hydroxypropanoate (CAS: 623-72-3)
  • Structure : Simple aliphatic ester lacking an aromatic ring.
  • Molecular Weight : 118.13 g/mol.
  • Key Differences :
    • Absence of aromaticity simplifies reactivity, making it a precursor for polyester synthesis rather than drug intermediates.
    • Lower boiling point (187.5°C) compared to aromatic analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Functional Group Molecular Weight (g/mol) Key Applications
Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate 1340306-72-0 C₁₁H₁₀F₂O₃ 2,3-difluorophenyl Hydroxy 228.19 Pharmaceutical intermediates
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate - C₁₁H₈F₂O₃ 3,5-difluorophenyl Oxo 214.17 Antiviral/anticancer agents
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2881-63-2 C₁₁H₉FO₃ 2-fluorophenyl Oxo 208.18 Agrochemical precursors
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 172168-01-3 C₁₁H₈Cl₂O₃ 3,5-dichlorophenyl Oxo 259.09 Pesticide synthesis
Ethyl 3-hydroxypropanoate 623-72-3 C₅H₁₀O₃ None (aliphatic) Hydroxy 118.13 Polyester production

Biological Activity

Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}F2_{2}O3_{3}
  • Molecular Weight : 230.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1340306-72-0

The compound features a hydroxy group and a difluorophenyl substituent, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that many difluorinated compounds exhibit enhanced antimicrobial activity . This compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

The hydroxypropanoate moiety is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, which may lead to modulation of enzyme or receptor activity. This characteristic is crucial for developing bioactive compounds with therapeutic effects .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Esterification : The most common method involves the esterification of 3-(2,3-difluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of strong acids like sulfuric acid.
  • Continuous Flow Reactors : In industrial applications, continuous flow reactors are employed to optimize reaction parameters and enhance yield and purity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoateC11_{11}H12_{12}F2_{2}O3_{3}Contains a fluorine atom on a para positionDifferentiated by the position of fluorine
Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoateC11_{11}H12_{12}F2_{2}O3_{3}Hydroxy group on a different phenyl structureDifferent fluorine substitution pattern
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoateC11_{11}H12_{12}ClO3_{3}Chlorine instead of fluorineDifferent halogen substitution

The presence of two fluorine atoms at specific positions on the phenyl ring distinguishes this compound from its analogs and may significantly affect its reactivity and biological properties .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate, and how are reaction parameters optimized?

The compound is typically synthesized via esterification of 3-(2,3-difluorophenyl)-3-hydroxypropanoic acid with ethanol, catalyzed by sulfuric acid under reflux conditions. Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and catalyst concentration (1–5 mol%). Automated reactors or continuous flow systems can enhance reproducibility and yield during scale-up, as demonstrated in halogenated phenylpropanoate syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ester and hydroxyl group positions, while Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity and molecular weight. Infrared (IR) spectroscopy identifies functional groups like C=O (1720–1740 cm⁻¹) and O-H (3200–3500 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtained .

Q. What preliminary biological assays are used to evaluate its activity?

Common assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.
  • Anti-inflammatory potential : COX-2 inhibition assays or cytokine profiling in cell models. Structural analogs with difluorophenyl groups show enhanced lipophilicity, improving membrane permeability in these assays .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be systematically addressed?

  • Comparative structural analysis : Use analogs (e.g., chloro, bromo, or trifluoromethyl substitutions) to isolate substituent effects.
  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in reported IC₅₀ values. For example, halogen position (2,3- vs. 3,4-difluoro) significantly alters receptor binding .

Q. What strategies improve synthetic yield during industrial-scale production?

  • Continuous flow reactors : Reduce side reactions via precise residence time control.
  • Catalyst optimization : Screen Brønsted/Lewis acids (e.g., p-TsOH vs. FeCl₃) to enhance esterification efficiency.
  • In-line purification : Integrate liquid-liquid extraction or crystallization steps to minimize post-reaction processing .

Q. How does the difluorophenyl moiety influence the compound’s mechanism of action?

The 2,3-difluoro substitution enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases). Molecular docking studies suggest fluorine’s van der Waals radius facilitates tight binding, while the hydroxyl group participates in hydrogen bonding with catalytic residues .

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